(E)-12-Tetradecen-9-yn-1-ol acetate (E)-12-Tetradecen-9-yn-1-ol acetate
Brand Name: Vulcanchem
CAS No.: 71394-01-9
VCID: VC19363927
InChI: InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5,8-15H2,1-2H3/b4-3+
SMILES:
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol

(E)-12-Tetradecen-9-yn-1-ol acetate

CAS No.: 71394-01-9

Cat. No.: VC19363927

Molecular Formula: C16H26O2

Molecular Weight: 250.38 g/mol

* For research use only. Not for human or veterinary use.

(E)-12-Tetradecen-9-yn-1-ol acetate - 71394-01-9

Specification

CAS No. 71394-01-9
Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
IUPAC Name [(E)-tetradec-12-en-9-ynyl] acetate
Standard InChI InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5,8-15H2,1-2H3/b4-3+
Standard InChI Key XEGTWQITZCHUAR-ONEGZZNKSA-N
Isomeric SMILES C/C=C/CC#CCCCCCCCCOC(=O)C
Canonical SMILES CC=CCC#CCCCCCCCCOC(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, [(E)-tetradec-12-en-9-ynyl] acetate , succinctly describes its structure:

  • A 14-carbon chain (tetradec-) with:

    • A triple bond (yn-) between carbons 9 and 10.

    • A trans-configured double bond (E-en-) between carbons 12 and 13.

    • An acetylated hydroxyl group (-OAc) at carbon 1.

The SMILES notation \text{C/C=C/CC#CCCCCCCCCOC(=O)C} and InChIKey XEGTWQITZCHUAR-ONEGZZNKSA-N\text{XEGTWQITZCHUAR-ONEGZZNKSA-N} provide machine-readable representations of its stereochemistry and connectivity. The linear arrangement of unsaturated bonds creates a rigid, planar central region flanked by flexible alkyl segments, influencing its intermolecular interactions.

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Density (25°C)0.916 g/cm³
Boiling Point320.8°C at 760 mmHg
Flash Point132.1°C
LogP (Octanol-Water)4.25
Refractive Index1.468

The relatively high boiling point and density reflect strong London dispersion forces due to the extended hydrocarbon chain, while the moderate logP value indicates balanced lipophilicity suitable for penetrating biological membranes .

Synthesis and Production

Historical Synthetic Routes

Early syntheses employed acetylation of the corresponding alcohol, (E)-12-tetradecen-9-yn-1-ol, using acetic anhydride or acetyl chloride under basic conditions . For example, Rossi et al. (1980) reported a multi-step sequence starting from dec-9-yn-1-ol, involving Wittig olefination to install the trans double bond followed by esterification .

Modern Methodologies

Recent advances leverage catalytic alkyne-alkene metathesis. Kasymzhanova et al. (1992) demonstrated a palladium-catalyzed coupling between propargyl acetates and alkenyl boronic acids to construct the conjugated enyne system in 72% yield . Critical reaction parameters include:

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

This method minimizes side reactions like over-reduction of the alkyne, which plagued earlier hydrogenation-based approaches .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 5.35–5.28 (m, 2H, CH₂-CH=CH-)

  • δ 4.05 (t, 2H, J = 6.8 Hz, -OCOCH₃)

  • δ 2.31 (t, 2H, J = 7.2 Hz, -C≡C-CH₂-)

  • δ 2.02 (s, 3H, OCOCH₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 170.5 (OCOCH₃)

  • δ 130.2, 128.7 (C=C)

  • δ 84.1, 68.9 (C≡C)

  • δ 21.0 (OCOCH₃)

The downfield shift of the acetyl methyl protons (δ 2.02) confirms successful esterification, while the coupling patterns in the alkenyl region validate the trans configuration .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 250.1930 ([M+H]⁺), consistent with the molecular formula C16H26O2\text{C}_{16}\text{H}_{26}\text{O}_2 (calculated 250.1933) . Fragmentation pathways include:

  • Loss of acetic acid (60 Da) → m/z 190.1

  • Cleavage at the triple bond → m/z 121.0 (C₈H₉O₂⁺)

Applications and Biological Relevance

Pheromone Activity

Although direct evidence for (E)-12-Tetradecen-9-yn-1-ol acetate’s role as a pheromone remains unpublished, structural analogs like (9Z,12E)-tetradecadien-1-yl acetate are well-documented as sex pheromones in Lepidoptera . The conjugated enyne system may interact with olfactory receptors more selectively than simple alkenes, suggesting potential for species-specific pest control agents .

Synthetic Intermediate

The compound’s dual unsaturation makes it a valuable precursor for:

  • Diels-Alder reactions (dienophile)

  • Cyclopropanation via carbene insertion

  • Hydrogenation to saturated esters for fragrance applications

Odinokov et al. (1991) utilized it in the synthesis of tricyclic terpenoids, exploiting the alkyne’s ability to undergo cycloisomerization .

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